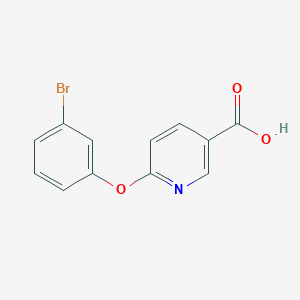

6-(3-Bromophenoxy)pyridine-3-carboxylic acid

Description

6-(3-Bromophenoxy)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 3-bromophenoxy moiety at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug development. The bromine atom enhances lipophilicity and may influence receptor binding, while the carboxylic acid group provides a site for further derivatization or salt formation .

Properties

IUPAC Name |

6-(3-bromophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYHFZDCAZOSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid typically involves the following steps:

Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst to form 3-bromophenol.

Etherification: 3-bromophenol is then reacted with 3-hydroxypyridine in the presence of a base to form 6-(3-bromophenoxy)pyridine.

Carboxylation: The final step involves the carboxylation of 6-(3-bromophenoxy)pyridine using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenoxy)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxides, and reduced amines.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Recent studies indicate that derivatives of pyridine-3-carboxylic acids exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi . The introduction of a bromophenoxy group enhances these activities, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Compounds similar to 6-(3-Bromophenoxy)pyridine-3-carboxylic acid have shown potential in treating inflammatory diseases by modulating immune responses . They may act as immunosuppressants, particularly beneficial in autoimmune conditions.

Agricultural Applications

- Pesticidal Activity : Research has demonstrated that pyridine derivatives can effectively combat agricultural pests and diseases, such as bacterial wilt caused by Ralstonia solanacearum. The compound has been evaluated for its ability to promote plant growth while simultaneously reducing pathogen load .

- Herbicidal Properties : The compound's structural features suggest potential herbicidal applications, targeting specific weed species without harming crops.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogues

a. Positional Isomers on the Pyridine Ring

- 6-Bromopyridine-3-carboxylic acid (CAS 6311-35-9): Differs by having bromine directly on the pyridine ring (position 6) instead of the phenoxy group.

- 4-Bromopyridine-3-carboxylic acid (CAS 15366-62-8) and 5-Bromopyridine-3-carboxylic acid (CAS 20826-04-4): Positional isomers with bromine at positions 4 and 5, respectively. These variations influence dipole moments and hydrogen-bonding capabilities .

b. Halogen-Substituted Phenoxy Analogues

- 6-(3-Chlorophenoxy)pyridine-3-carboxylic acid: Replaces bromine with chlorine, reducing molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.90 g/mol) and altering electronegativity. Chlorine’s smaller size may enhance metabolic stability but reduce lipophilicity .

- 6-(3-Fluorophenoxy)pyridine-3-carboxylic acid (hypothetical): Fluorine’s strong electron-withdrawing effect could increase acidity of the carboxylic acid group, affecting pharmacokinetics .

Core Structure Modifications

a. Benzopyran Derivatives Compounds like 3-Bromophenyl 6-butyryloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate () replace the pyridine core with a benzopyran system.

b. Fused Heterocycles

Substituent Variations on the Phenoxy Group

- 6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid (CAS 1036553-73-7): Adds alkyl groups (methyl and isopropyl) to the phenoxy ring, enhancing steric hindrance and lipophilicity. Such modifications can improve membrane permeability .

- 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid : The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic resistance and acidity of the carboxylic acid .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

*LogP values estimated using fragment-based methods.

Biological Activity

6-(3-Bromophenoxy)pyridine-3-carboxylic acid is an organic compound characterized by its unique structural features, including a bromophenoxy group and a carboxylic acid functional group attached to a pyridine ring. Its molecular formula is C12H8BrNO3, with a molecular weight of approximately 294.1 g/mol. This compound has garnered interest due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure significantly influences its biological activity. The presence of the bromophenoxy group enhances its reactivity and interaction with biological targets. The carboxylic acid moiety can facilitate hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C12H8BrNO3 |

| Molecular Weight | 294.1 g/mol |

| Functional Groups | Bromophenoxy, Carboxylic Acid |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been noted, particularly in their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that certain derivatives can exhibit selective inhibition of COX-1 and COX-2, which are critical targets in managing inflammatory diseases. Further research is required to establish the specific anti-inflammatory mechanisms of this compound .

Antimicrobial Activity

Research indicates that related compounds possess antimicrobial properties against various pathogens. While specific data on this compound is scarce, its structural characteristics suggest it may also exhibit antimicrobial activity. Compounds with similar frameworks have shown effectiveness against bacteria such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The biological activity of this compound is likely mediated through its interactions with specific biological targets:

- Enzyme Inhibition : Potential inhibition of kinases involved in cancer cell signaling pathways.

- Receptor Binding : Interaction with receptors that modulate inflammatory responses.

- Cell Cycle Regulation : Induction of cell cycle arrest at critical checkpoints, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Cell Viability Assays : In vitro studies have demonstrated that related compounds significantly affect cell viability in various cancer cell lines, indicating their potential as therapeutic agents.

- Apoptosis Induction : Flow cytometric analysis has shown that these compounds can induce early and late apoptosis in treated cells, suggesting a mechanism for their anticancer effects .

Q & A

Q. What are the recommended synthetic routes for 6-(3-Bromophenoxy)pyridine-3-carboxylic acid?

A two-step approach is often employed:

- Step 1 : Coupling 3-bromophenol with a pyridine derivative (e.g., 6-chloropyridine-3-carboxylic acid) via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Step 2 : Hydrolysis of ester intermediates (if present) using NaOH or HCl to yield the carboxylic acid. Purification typically involves column chromatography or recrystallization. Characterization via -NMR, IR, and mass spectrometry ensures product integrity .

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

- -NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (~1680–1700 cm) and O–H (~2500–3300 cm).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (294.1 g/mol). Cross-referencing with computational predictions (e.g., DFT for NMR shifts) enhances accuracy .

Q. What are the solubility and stability considerations for this compound in aqueous assays?

- Solubility : Limited in water; use polar aprotic solvents (DMSO, DMF) or buffer systems with surfactants.

- Stability : Store at room temperature in inert atmospheres to prevent degradation. Acidic/basic conditions may hydrolyze the ether linkage, requiring pH 6–8 for long-term stability .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural determination?

- Use SHELXL for refinement, leveraging restraints for disordered atoms and twin-law corrections.

- High-resolution data (d-spacing < 0.8 Å) and iterative model rebuilding improve accuracy.

- Reference analogous structures (e.g., 2-bromopyridine-3-carboxylic acid ) to guide refinement .

Q. What methodologies address contradictions between experimental and computational spectral data?

- Cross-validation : Compare experimental NMR/IR with multiple computational methods (DFT, MP2).

- Solvent effects : Account for solvent polarity in simulations (e.g., PCM models).

- Dynamic effects : Use molecular dynamics to model conformational flexibility impacting spectral peaks .

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Catalyst optimization : Transition from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts for Suzuki coupling (improves efficiency).

- Flow chemistry : Enhances reproducibility and reduces side reactions.

- In-line analytics : Use LC-MS to monitor reaction progress and isolate intermediates .

Q. What biological mechanisms are hypothesized for this compound based on structural analogs?

- The bromophenoxy group may enhance membrane permeability , while the pyridine-carboxylic acid moiety could chelate metal ions in enzymatic active sites.

- Analogous pyrazolo-pyridine derivatives show antimicrobial activity via inhibition of bacterial topoisomerases .

Q. How can solubility be enhanced for pharmacological assays without structural modification?

- Co-solvents : Use cyclodextrins or PEG-based systems.

- Salt formation : Convert to sodium or potassium salts via neutralization.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.